N-Adamantan-1-yl-3-amino-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

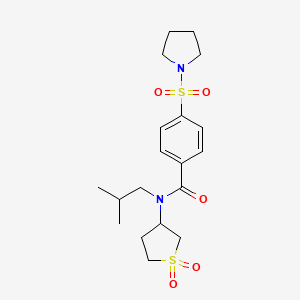

“N-Adamantan-1-yl-3-amino-benzamide” is a biochemical used for proteomics research . It has a molecular formula of C17H22N2O and a molecular weight of 270.37 .

Synthesis Analysis

The synthesis of N-(Adamantan-1-yl)amides, which includes “this compound”, can be achieved by reacting 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . This reaction yields N-(Adamantan-1-yl)amides in 70–90% yield .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C17H22N2O . Further analysis such as nuclear magnetic resonance, infra-red, and mass spectral data would be required to confirm the structure .Scientific Research Applications

1. Antiviral Properties

The compound's derivatives exhibit significant potential in combating viral diseases. For instance, derivatives like N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide have shown considerable anti-Dengue virus activity, demonstrating their potential in addressing major public health concerns in tropical and sub-tropical regions (Joubert, Foxen, & Malan, 2018). Similarly, compounds like 3-(1-Adamantyl)-4-amino-1-(2-benzoyl-1-phenylethyl)-1H-1,2,4-triazol-5(4H)-thione have shown intriguing structural properties with potential applications in antiviral therapies (Lahsasni et al., 2012).

2. Neuroprotective Activities

The heterocyclic derivatives of N-Adamantan-1-yl-3-amino-benzamide have demonstrated multifunctional neuroprotective activities. These activities include inhibition of crucial neurological pathways and potent antioxidant properties, indicating their potential application in neuroprotection and neurological assay development (Joubert, van Dyk, Green, & Malan, 2011).

3. Antimicrobial and Anti-Proliferative Properties

This compound derivatives have also been researched for their antimicrobial and anti-proliferative activities. For instance, novel derivatives have exhibited broad spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, showing promise in the treatment of microbial infections and cancer (Al-Mutairi et al., 2019).

4. Structural Insight and Potential in Drug Design

The adamantyl moiety in these compounds is recognized for its multidimensional value in drug design, particularly for neurological conditions and type-2 diabetes, aside from anti-viral abilities. Structural studies, such as X-ray diffraction, provide insight into the molecular structures and potential applications of these compounds in drug design (Chidan Kumar et al., 2015).

Mechanism of Action

Target of Action

Related compounds have been shown to have anti-dengue virus activity

Mode of Action

It is synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid . The interaction of N-Adamantan-1-yl-3-amino-benzamide with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Related compounds have shown significant anti-dengue virus serotype 2 activity . This suggests that this compound may affect pathways related to viral replication or immune response.

Pharmacokinetics

The compound has a molecular weight of 270.37 , which may influence its bioavailability and distribution within the body.

Result of Action

Related compounds have shown significant anti-dengue virus serotype 2 activity and low cytotoxicity , suggesting that this compound may have similar effects.

Action Environment

Storage at room temperature is recommended , suggesting that temperature may influence the stability of the compound.

properties

IUPAC Name |

N-(1-adamantyl)-3-aminobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCFEXGSXLTSHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2583441.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)

![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)

![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)